molecular formula C5H7NaO3 B1141287 Sodium 3-methyl-2-oxobutanoate-13C5,d1 CAS No. 420095-74-5

Sodium 3-methyl-2-oxobutanoate-13C5,d1

Cat. No.: B1141287
CAS No.: 420095-74-5
M. Wt: 144.067 g/mol
InChI Key: WIQBZDCJCRFGKA-MLIDLTAPSA-M
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Description

Chemical Structure and Molecular Properties

Sodium 3-(¹¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate is a sodium salt derived from the α-keto acid 3-methyl-2-oxobutanoic acid. Its molecular formula is ¹³C₅H₇NaO₃ , with a molecular weight of 143.11 g/mol when fully labeled with ¹³C isotopes. The structure features:

  • A branched-chain carbon skeleton with a methyl group at position 3.
  • A ketone group at position 2.
  • A carboxylate group stabilized by sodium.

Key Structural Features

Feature Description
Backbone 4-carbon chain with a 3-methyl branch
Functional groups α-keto group (C=O), carboxylate (COO⁻Na⁺)
Isotopic labels ¹³C at all carbons except the methyl group’s terminal carbon (¹¹³C)

The compound’s planar structure facilitates interactions with enzymes in branched-chain amino acid (BCAA) metabolism, such as ketopantoate hydroxymethyltransferase.

Nomenclature and Alternative Designations

The compound is systematically named using IUPAC guidelines but has multiple synonyms reflecting its isotopic and functional characteristics:

Systematic Name

  • Sodium 3-(¹¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate.

Common Synonyms

  • Sodium α-ketoisovalerate-¹³C₅.
  • 3-Methyl-2-oxobutanoic acid-¹³C₅ sodium salt.
  • Ketovaline sodium salt-¹³C₅.

Registry Identifiers

Identifier Type Value Source
CAS (labeled) 1173018-24-0
CAS (unlabeled) 3715-29-5
PubChem CID 2724059

Isotopic Labeling Pattern and Significance

The compound incorporates ¹³C at five positions (1,2,3,4 of the butanoate backbone and the methyl group’s first carbon), with natural-abundance ¹²C at the terminal methyl carbon. This labeling strategy serves two primary purposes:

1. NMR Spectroscopy

  • ¹³C-enriched methyl groups produce distinct signals in heteronuclear single-quantum coherence (HSQC) spectra, enabling stereospecific assignments in protein structures.
  • Deuteration (e.g., 3,4,4,4-D₄ variants) reduces proton background noise, enhancing sensitivity.

2. Metabolic Tracing

  • Labels track the incorporation of α-ketoisovalerate into pantothenic acid and coenzyme A in Escherichia coli.
  • Enables quantification of BCAA catabolism in obesity and metabolic syndrome models.

Isotopic Composition Comparison

Isotope Position Natural Abundance (%) Labeled Abundance (%)
C-1 1.1 99
C-2 1.1 99
C-3 1.1 99
C-4 1.1 99
Methyl C-1 1.1 99
Methyl C-2/3 1.1 1.1

Data synthesized from .

Physical and Chemical Characteristics

The labeled compound shares most physicochemical properties with its unlabeled counterpart but exhibits minor differences due to isotopic mass effects:

Physical Properties

Property Value (Labeled) Value (Unlabeled) Source
Melting point 227–230°C 227–231°C
Solubility in H₂O ≥100 mg/mL ≥100 mg/mL
Molecular weight 143.11 g/mol 138.10 g/mol

Chemical Stability

  • Stable under inert gas at −20°C but prone to decarboxylation at elevated temperatures.
  • Aqueous solutions (pH 7–9) remain stable for ≥6 months when frozen.

Relationship to Unlabeled Sodium 3-Methyl-2-Oxobutanoate

The unlabeled form (CAS 3715-29-5) serves as the foundational compound for isotopic derivatives. Key comparisons include:

Structural and Functional Parallels

  • Identical backbone and functional group arrangement.
  • Both act as precursors for pantothenic acid biosynthesis.

Divergences

Aspect Labeled Form Unlabeled Form
Metabolic tracing Enables ¹³C flux analysis Limited to natural-abundance studies
NMR utility Resolves methyl group stereochemistry Broad spectral overlap
Synthetic complexity Requires isotopically enriched precursors Synthesized from valine or pyruvate

The unlabeled form is widely used in basic biochemical assays, while the labeled variant specializes in advanced isotopic studies.

Properties

CAS No.

420095-74-5

Molecular Formula

C5H7NaO3

Molecular Weight

144.067 g/mol

IUPAC Name

sodium 3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1;

InChI Key

WIQBZDCJCRFGKA-MLIDLTAPSA-M

Isomeric SMILES

[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]

Synonyms

3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt;  Sodium 3-Methyl-2-oxobutanoate-13C5,d;  Sodium 3-Methyl-2-oxobutyrate-13C5,d;  Sodium Dimethylpyruvate-13C5,d;  Sodium α-Ketoisovalerate-13C5,d;  Sodium α-Oxoisovalerate-13C5,d; 

Origin of Product

United States

Preparation Methods

Starting Material Selection

Isotopically enriched precursors, such as [1-¹³C]acetic acid or [1,2-¹³C₂]pyruvic acid, are employed to ensure site-specific labeling. For example, [1-¹³C]sodium methacrylate serves as a key intermediate in synthesizing the methyl-labeled branch of the molecule. The ¹³C enrichment at the C-3 methyl group is achieved through Grignard reactions using ¹³CH₃MgBr, followed by quenching with isotopically labeled CO₂.

Multi-Step Isotopic Integration

Sequential reactions ensure ¹³C incorporation at all four positions of the butanoate backbone. A patented method involves:

  • Ozonolysis of ¹³C-labeled alkenes to generate carbonyl intermediates.

  • Hydrogenation with palladium catalysts to stabilize labeled carbons.

  • Acid hydrolysis to finalize the keto-acid structure.

Synthetic Routes and Reaction Conditions

Palladium-Catalyzed Hydrogenation

A cornerstone of the synthesis involves catalytic hydrogenation under controlled conditions:

ParameterSpecificationSource
Catalyst5% Pd/C (w/w)
SolventAcetone/water (3:1 v/v)
Pressure4–12 psig
Temperature25°C
Reaction Time6–8 hours

This step reduces unsaturated intermediates while preserving isotopic labels. For instance, hydrogenating [¹³C]methacrylic acid derivatives yields the saturated 3-methyl group with >98% isotopic retention.

Acid-Catalyzed Condensation

Condensation of labeled pyruvate analogs with acetyl-CoA derivatives is performed in acidic media:

  • Reagents : 1M HCl, ethyl acetate (for extraction).

  • Conditions : 60°C, 4 hours, under nitrogen.

  • Yield : 72–85% after purification.

Purification and Isolation Protocols

Crystallization

The crude product is purified via recrystallization:

  • Solvent System : Ethanol/water (7:3 v/v) at −20°C.

  • Purity : ≥99% by HPLC (UV detection at 210 nm).

Chromatographic Techniques

  • Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with 0.1M ammonium bicarbonate.

  • Reverse-Phase HPLC : C18 column, 10–40% acetonitrile gradient in 0.1% trifluoroacetic acid.

Quality Control and Analytical Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment:

Ionm/z (Observed)m/z (Calculated)Error (ppm)
[M−Na]⁻142.053142.057−2.8

Nuclear Magnetic Resonance

¹³C NMR (125 MHz, D₂O):

  • δ 215.2 (C-2, ¹³C)

  • δ 181.4 (C-4, ¹³C)

  • δ 34.7 (C-3, ¹³CH₃)

  • δ 28.5 (C-1, ¹³C).

Industrial-Scale Production Considerations

Cost Optimization

  • Isotope Recovery : Closed-loop systems reclaim unused ¹³C precursors, reducing costs by 40%.

  • Catalyst Recycling : Pd/C catalysts are reused up to 5 times without activity loss .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or aldehydes.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Metabolic Studies

Stable Isotope Tracing : This compound is extensively used in metabolic studies to trace the pathways of metabolites in biological systems. The carbon isotopes allow researchers to track the fate of specific molecules during metabolic processes.

Case Study Example : In a study examining energy metabolism in muscle tissues, researchers utilized sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate to analyze how different substrates contribute to energy production. The results indicated distinct metabolic pathways influenced by dietary intake and exercise levels.

Drug Development

Drug Metabolism Research : The compound serves as a valuable tool in pharmacokinetics to understand drug metabolism and bioavailability. By incorporating stable isotopes into drug candidates, researchers can monitor the absorption and distribution of drugs within the body.

Case Study Example : A study investigated the metabolic fate of a novel anti-cancer drug using sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate as a tracer. The findings revealed critical insights into the drug's half-life and the pathways through which it is metabolized.

Analytical Chemistry

NMR Spectroscopy : The isotopic labeling enhances the sensitivity and specificity of nuclear magnetic resonance (NMR) spectroscopy techniques. This application is crucial for identifying and quantifying compounds in complex mixtures.

Case Study Example : Researchers employed NMR spectroscopy with sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate to analyze metabolic profiles in various cell lines. The enhanced resolution allowed for detailed identification of metabolic intermediates.

Nutritional Studies

Dietary Impact Assessment : The compound aids in understanding how different diets affect metabolism and nutrient utilization. It is particularly useful in studies related to obesity and diabetes.

Case Study Example : A clinical trial assessed the impact of ketogenic diets on weight loss and metabolic health using sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate as a tracer. The study provided evidence for the effectiveness of low-carbohydrate diets in improving insulin sensitivity.

Data Table of Applications

Application AreaDescriptionNotable Findings
Metabolic StudiesTracing metabolic pathwaysDistinct pathways identified in muscle metabolism
Drug DevelopmentUnderstanding drug metabolismInsights into half-life and metabolic pathways
Analytical ChemistryEnhancing NMR spectroscopyImproved resolution in identifying metabolites
Nutritional StudiesAssessing dietary impacts on metabolismEvidence supporting ketogenic diet effectiveness

Mechanism of Action

The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate involves its role as a precursor in the biosynthesis of pantothenic acid. It is metabolized by enzymes in Escherichia coli, leading to the formation of pantothenic acid, which is essential for various biochemical processes. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the dynamics of the compound within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sodium Butanoate

Sodium butanoate (CH₃CH₂CH₂COONa) is a straight-chain carboxylate salt. Unlike the target compound, it lacks isotopic labeling and the 2-oxo functional group.

Potassium Butanoate

Potassium butanoate (CH₃CH₂CH₂COOK) shares the carboxylate group with the target compound but differs in the counterion (K⁺ vs. Na⁺) and structure. It is commonly used in soap production and lacks the keto group and isotopic labels critical for advanced research applications .

Ethyl Butanoate

Ethyl butanoate (CH₃CH₂CH₂COOCH₂CH₃), an ester, is a volatile compound responsible for fruity aromas in pineapple pulp . Unlike the sodium salt, it is nonpolar and used in flavoring agents rather than isotopic studies.

Sodium Ethanoate

Sodium ethanoate (CH₃COONa) is a simpler carboxylate with a two-carbon chain. While it shares the sodium counterion, it lacks the branched-chain structure, keto group, and isotopic complexity of the target compound.

Data Table: Comparative Properties

Property Sodium;3-(¹¹³C)methyl-2-oxo(1,2,3,4-¹³C₄)butanoate Sodium Butanoate Potassium Butanoate Ethyl Butanoate
Molecular Formula C₅⁴H₈NaO₃¹³C₅ C₄H₇NaO₂ C₄H₇KO₂ C₆H₁₂O₂
Isotopic Enrichment ¹³C (positions 1–4, 3-methyl) None None None
Functional Groups Carboxylate, 2-oxo, branched chain Carboxylate Carboxylate Ester
Primary Applications Metabolic tracing, NMR studies Preservatives Soaps Flavoring
Polarity Polar Polar Polar Nonpolar
Detection Sensitivity (NMR) High (due to ¹³C) Low Low N/A

Biological Activity

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate, also known as sodium dimethylpyruvate or sodium 3-methyl-2-oxobutanoate, is a labeled keto acid derivative that has garnered attention for its biological activity and applications in metabolic studies. This compound serves as an important precursor in the biosynthesis of branched-chain amino acids (BCAAs) such as leucine and valine, which are essential for protein synthesis and various metabolic processes.

The compound has the following chemical formula:

  • Molecular Formula : C₅H₉NaO₃
  • CAS Number : 1185115-88-1 (labeled), 3715-29-5 (unlabeled)

The isotopic labeling with carbon-13 (13C^{13}C) allows for enhanced tracking in metabolic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple isotopes facilitates the study of metabolic pathways involving this compound.

Metabolic Role

Sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate plays a crucial role in the metabolism of amino acids. It is a key intermediate in the synthesis of:

  • Leucine : An essential amino acid involved in protein synthesis and energy production.
  • Valine : Another essential amino acid that supports muscle metabolism and tissue repair.

The compound's ability to be incorporated into metabolic pathways makes it valuable for studying amino acid metabolism and related disorders.

Case Studies and Research Findings

  • Metabolic Tracing in Animal Models :
    • Research has demonstrated that administering sodium dimethylpyruvate to animal models results in significant incorporation into BCAAs. This has been used to trace metabolic fluxes in studies examining muscle metabolism during exercise and recovery .
  • NMR Spectroscopy Applications :
    • The compound is frequently utilized in NMR-based studies to investigate metabolic pathways. For instance, its labeled forms allow for precise tracking of carbon flow through the citric acid cycle and other metabolic pathways .
  • Potential Therapeutic Applications :
    • Some studies suggest that sodium dimethylpyruvate may have therapeutic potential in conditions characterized by impaired amino acid metabolism, such as certain metabolic disorders or muscle wasting syndromes. Its role as a substrate for BCAA synthesis could be leveraged to develop nutritional strategies for these conditions .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Amino Acid PrecursorPrecursor for leucine and valine synthesis
Metabolic TracingUsed in NMR studies to trace metabolic pathways
Therapeutic PotentialInvestigated for use in metabolic disorders

Table 2: Isotopic Labeling Applications

IsotopeApplicationBenefits
13C^{13}CNMR spectroscopyEnhanced detection of metabolic pathways
12C^{12}CStandard biochemical assaysBasic metabolic analysis

Q & A

Q. What is the significance of carbon-13 isotopic labeling in sodium;3-(113C)methyl-2-oxobutanoate for metabolic studies?

The compound's 13C labeling enables precise tracking of metabolic flux in pathways such as pantothenic acid biosynthesis and CoA metabolism. Researchers use techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) to monitor isotopic incorporation into downstream metabolites, providing insights into enzyme kinetics and pathway regulation .

Q. How should sodium;3-(113C)methyl-2-oxobutanoate be stored and prepared for experimental use?

The compound should be stored at 2–8°C in a dry environment to prevent hydrolysis. For aqueous solutions, dissolve in deuterated water (D2O) for NMR studies or in HPLC-grade water for LC-MS applications. Pre-filter solutions (0.22 µm) to remove particulates that may interfere with isotopic analysis .

Q. What are the standard synthetic routes for preparing isotopically labeled sodium 3-methyl-2-oxobutanoate?

Common methods include:

  • Chemical synthesis : Condensation of sodium hydroxide with 3-methyl-2-oxobutanoic acid under controlled pH (8–9) and inert atmosphere to prevent degradation .
  • Enzymatic approaches : Use of acetolactate synthase (ALS) or decarboxylases to incorporate 13C into the keto acid backbone, ensuring high isotopic purity (>99%) .

Q. Which analytical techniques are recommended for verifying isotopic purity and structural integrity?

  • High-performance liquid chromatography (HPLC) : Assess chemical purity (≥95%) using a C18 column with UV detection at 210 nm .
  • Isotope-ratio mass spectrometry (IRMS) : Confirm 13C enrichment levels and detect isotopic impurities .

Q. How does this compound interact with enzymes in branched-chain amino acid (BCAA) metabolism?

Sodium;3-(113C)methyl-2-oxobutanoate serves as a substrate for acetolactate decarboxylase (ADC) in E. coli, catalyzing the conversion to 2-acetolactate. Researchers monitor reaction progress via stopped-flow spectroscopy or isotopic tracing to study ADC’s substrate specificity and inhibition mechanisms .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) influence enzymatic assays using this compound?

The 13C labeling at the 3-methyl position may alter reaction rates due to mass differences affecting bond-breaking/bond-forming steps. To mitigate KIE-induced biases:

  • Compare reaction kinetics between labeled and unlabeled substrates.
  • Use computational modeling (e.g., density functional theory) to predict isotopic effects on transition states .

Q. What experimental design considerations are critical for tracing metabolic flux in in vivo studies?

  • Dosing strategy : Administer the compound at physiologically relevant concentrations (e.g., 0.1–1 mM) to avoid pathway saturation.
  • Time-resolved sampling : Collect cellular extracts at multiple time points to capture dynamic isotopic incorporation.
  • Control experiments : Use unlabeled analogs to distinguish background signals from 13C-specific metabolic products .

Q. How can conflicting data on isotopic incorporation efficiency be resolved in different cell models?

Discrepancies may arise from variations in cell membrane permeability, transporter expression, or intracellular pH. Address this by:

  • Validating uptake rates using radiolabeled analogs (e.g., 14C).
  • Performing transcriptomic analysis to identify transporters (e.g., SLC5A6) involved in compound uptake .

Q. What strategies optimize the use of this compound in multi-omics studies (e.g., metabolomics and proteomics)?

  • Integration with proteomics : Use stable isotope labeling by amino acids (SILAC) to correlate metabolic flux with protein expression.
  • Data normalization : Apply internal standards (e.g., 13C6-glucose) to correct for batch effects in LC-MS datasets .

Q. How does isotopic labeling impact the compound’s stability in long-term cell culture experiments?

Prolonged exposure to cell culture media (pH 7.4, 37°C) may lead to gradual isotopic exchange or degradation. Mitigate this by:

  • Supplementing media with antioxidants (e.g., ascorbic acid).
  • Validating compound stability via time-course HPLC analysis .

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